molecular formula C13H12N4 B14059093 N2-phenyl-1H-benzo[d]imidazole-2,7-diamine

N2-phenyl-1H-benzo[d]imidazole-2,7-diamine

Cat. No.: B14059093
M. Wt: 224.26 g/mol
InChI Key: SWCWWVGHKOYCMK-UHFFFAOYSA-N
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Description

N2-phenyl-1H-benzo[d]imidazole-2,7-diamine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-phenyl-1H-benzo[d]imidazole-2,7-diamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N2-phenyl-1H-benzo[d]imidazole-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-N-phenyl-1H-benzimidazole-2,4-diamine

InChI

InChI=1S/C13H12N4/c14-10-7-4-8-11-12(10)17-13(16-11)15-9-5-2-1-3-6-9/h1-8H,14H2,(H2,15,16,17)

InChI Key

SWCWWVGHKOYCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=CC=C3N2)N

Origin of Product

United States

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